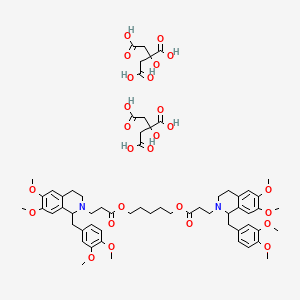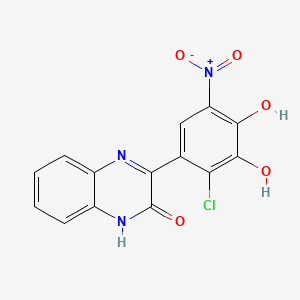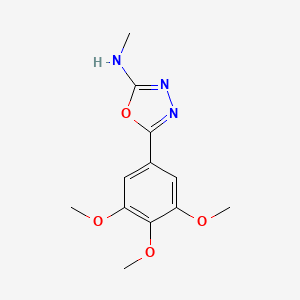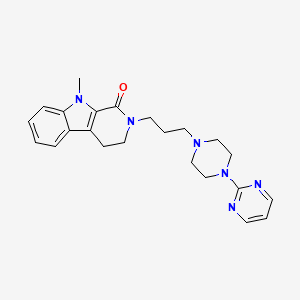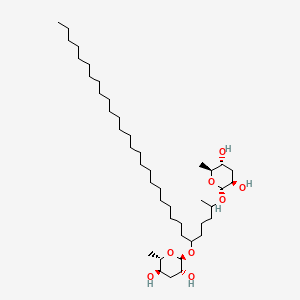
Ascaroside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascaroside C is a member of the ascaroside family, a group of small-molecule signaling compounds primarily found in nematodes such as Caenorhabditis elegans. These compounds play crucial roles in regulating various biological processes, including development, behavior, and social interactions. Ascarosides are characterized by their unique structure, which consists of a sugar moiety, ascarylose, linked to fatty acid-like side chains of varying lengths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ascarosides, including Ascaroside C, typically involves the conjugation of ascarylose to fatty acid-like side chains. This process can be achieved through chemical synthesis or biosynthetic pathways. In chemical synthesis, the key steps include the protection of functional groups, glycosylation reactions, and deprotection steps to yield the final product .
Industrial Production Methods: Industrial production of ascarosides is less common due to the complexity of their synthesis. advances in biotechnology have enabled the production of these compounds through microbial fermentation and genetic engineering. By manipulating the metabolic pathways of microorganisms, it is possible to produce ascarosides in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Ascaroside C undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Ascaroside C has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of ascarosides.
Biology: In , this compound plays a crucial role in regulating development, behavior, and social interactions.
Medicine: this compound has potential therapeutic applications due to its ability to modulate biological processes.
Industry: this compound is used in the development of bio-based products, including biopesticides and biofertilizers.
Wirkmechanismus
Ascaroside C exerts its effects through a complex mechanism involving multiple molecular targets and pathways. In Caenorhabditis elegans, it is sensed by chemosensory neurons, which activate G-protein coupled receptors. This activation triggers downstream signaling pathways, including insulin/IGF-1 signaling and transforming growth factor beta signaling, leading to changes in gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ascaroside C is part of a diverse family of ascarosides, each with unique structural features and biological activities. Similar compounds include:
Ascaroside A: Known for its role in dauer formation and aggregation behavior.
Ascaroside B: Involved in male attraction and hermaphrodite repulsion.
Ascaroside D: Plays a role in olfactory plasticity and social behaviors.
Compared to these compounds, this compound is unique in its specific structural features and its ability to modulate a wide range of biological processes. Its distinct chemical structure allows it to interact with different molecular targets and pathways, leading to diverse biological effects .
Eigenschaften
CAS-Nummer |
11002-17-8 |
|---|---|
Molekularformel |
C43H84O8 |
Molekulargewicht |
729.1 g/mol |
IUPAC-Name |
(2R,3R,5R,6S)-2-[6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhentriacontan-2-yloxy]-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C43H84O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-37(51-43-41(47)33-39(45)36(4)50-43)31-28-29-34(2)48-42-40(46)32-38(44)35(3)49-42/h34-47H,5-33H2,1-4H3/t34?,35-,36-,37?,38+,39+,40+,41+,42+,43-/m0/s1 |
InChI-Schlüssel |
QGWBFEINIMLTDZ-XDAKOIIVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O[C@H]2[C@@H](C[C@H]([C@@H](O2)C)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)OC2C(CC(C(O2)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


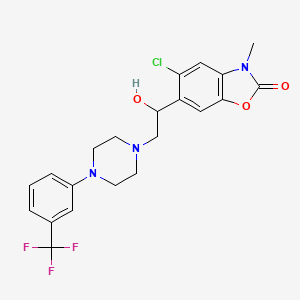


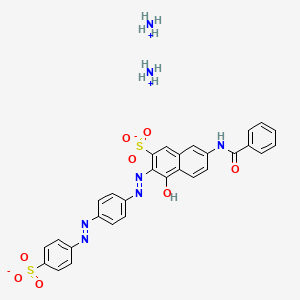
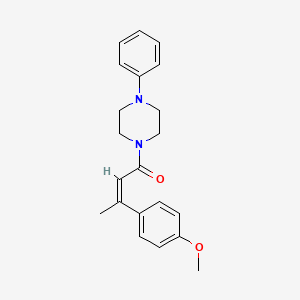

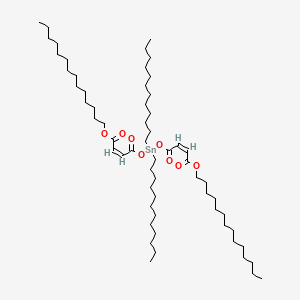
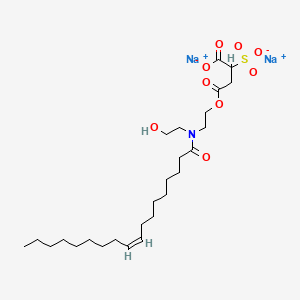
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
